molecular formula C8H16ClNO2S B2662831 3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride CAS No. 2490404-60-7

3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride

Cat. No.: B2662831
CAS No.: 2490404-60-7
M. Wt: 225.73
InChI Key: LBTKRYMAICRESL-UHFFFAOYSA-N
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Description

3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride is a complex organic compound with a unique structure that includes a thiopyrano ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride typically involves multiple steps:

    Formation of the Thiopyrano Ring: This step often involves the cyclization of a suitable precursor containing sulfur and oxygen atoms. Common reagents include sulfur-containing compounds and oxidizing agents.

    Fusion with Pyridine Ring: The thiopyrano ring is then fused with a pyridine ring through a series of condensation reactions. This step may require catalysts such as Lewis acids to facilitate the reaction.

    Oxidation to Form the Dioxide: The resulting compound is oxidized to introduce the dioxide functionality. This can be achieved using oxidizing agents like hydrogen peroxide or peracids.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the thiopyrano ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride, boron trifluoride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the thiopyrano ring can interact with biological targets in unique ways.

Medicine

Medicinal chemists are interested in this compound for its potential therapeutic applications. It could be modified to enhance its pharmacokinetic properties or to target specific biological pathways.

Industry

In the materials science industry, this compound might be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The thiopyrano ring can engage in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran Derivatives: Compounds with similar thiopyrano structures but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings fused to other heterocycles.

    Sulfoxides and Sulfones: Compounds with similar oxidation states of sulfur.

Uniqueness

What sets 3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride apart is its specific combination of a thiopyrano ring fused with a pyridine ring and the presence of the dioxide functionality. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)5-1-2-7-6-9-4-3-8(7)12;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTKRYMAICRESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2S(=O)(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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